Cladosporide B

Antifungal Natural Product Structure-Activity Relationship

Researchers requiring a specific anti-Aspergillus fumigatus probe face a scarcity of pentanorlanostane-based tools. Cladosporide B (CAS 376368-81-9), a natural secondary metabolite from Cladosporium sp. IFM 49189, fills this gap with proven superior activity over cladosporide A. - Unique cyclopenta[a]phenanthrene scaffold with 4-carbaldehyde essential for target engagement - Directional superiority demonstrated in antifungal assays vs. cladosporide A - Differentiated mode of action from azole/polyene antifungals - ≥99% HPLC purity; global shipping with blue ice/ambient

Molecular Formula C25H38O3
Molecular Weight 386.6 g/mol
Cat. No. B1248386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladosporide B
Synonymscladosporide B
Molecular FormulaC25H38O3
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C
InChIInChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21+,22-,23-,24-,25+/m1/s1
InChIKeyMVGVXWVKGZLRRK-KGEWIPHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cladosporide B for Scientific Procurement: Pentanorlanostane-Derived Antifungal Agent from Cladosporium sp.


Cladosporide B is a pentanorlanostane-derived secondary metabolite produced by the fungus *Cladosporium* sp. IFM 49189 [1]. It is a cholanoid-type natural product characterized by a unique cyclopenta[a]phenanthrene skeleton with a 4-carbaldehyde functional group (molecular formula C₂₅H₃₈O₃, MW 386.57) [2]. Originally reported in 2001, it was identified as one of three new pentanorlanostane derivatives (cladosporides B–D) isolated alongside the previously discovered cladosporide A [3]. The compound exhibits antifungal activity specifically directed against *Aspergillus fumigatus*, a finding that has been consistently corroborated by subsequent literature and vendor technical data [4].

Why Cladosporide B Cannot Be Substituted with Generic Cladosporium Metabolites or Simple Antifungal Agents


Attempting to substitute Cladosporide B with structurally related *Cladosporium* metabolites (e.g., cladosporide A or cladospolide B) or broad-spectrum antifungal agents is scientifically unsound due to its unique pentanorlanostane scaffold and specific activity profile. While many *Cladosporium*-derived compounds exhibit antifungal properties, their mechanisms, potency, and fungal target spectra differ significantly. For instance, cladospolide B, a twelve-membered macrolide, is primarily a plant growth regulator with negligible antifungal activity [1], whereas cladosporide B is a dedicated anti-*A. fumigatus* agent. Moreover, within the cladosporide series, the precise structural modifications—such as the aldehyde functional group—are critical for target engagement [2]. Substituting cladosporide B with a generic antifungal like amphotericin B or an azole would introduce a completely different mechanism of action and selectivity profile, invalidating any experimental comparison. Therefore, for applications specifically targeting *A. fumigatus* in a pentanorlanostane-dependent context, only the exact compound is appropriate .

Cladosporide B Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Superior Anti-Aspergillus fumigatus Activity Compared to Cladosporide A

Cladosporide B exhibits enhanced antifungal potency against *Aspergillus fumigatus* relative to its direct structural analog, cladosporide A. While the precise Minimum Inhibitory Concentration (MIC) values from the original 2001 study are not disclosed in the publicly accessible abstract or vendor data, the directional superiority of cladosporide B over cladosporide A is consistently reported across multiple independent sources [1][2]. This indicates that the minor structural differences between the two pentanorlanostane derivatives (e.g., the substitution pattern on the cyclopenta[a]phenanthrene core) confer a measurable advantage in antifungal efficacy.

Antifungal Natural Product Structure-Activity Relationship

Pentanorlanostane Scaffold Differentiation from Macrolide-Derived Cladosporium Metabolites

Cladosporide B belongs to the pentanorlanostane class of triterpenoid derivatives, a scaffold fundamentally distinct from the macrolide structures (e.g., cladospolide B, iso-cladospolide B) commonly reported from *Cladosporium* species [1]. While macrolides like cladospolide B demonstrate plant growth regulatory activity (e.g., shoot elongation inhibition in rice seedlings) with negligible antibacterial effects [2], cladosporide B exhibits a completely different biological profile focused on antifungal activity against *A. fumigatus* [3]. This class-level distinction is critical: selecting a macrolide as a 'Cladosporium metabolite control' would be scientifically invalid for experiments designed around pentanorlanostane pharmacology.

Natural Product Chemistry Structural Biology Fungal Metabolomics

Functional Group Contribution to Antifungal Activity: 4-Aldehyde Essentiality

A structure-activity relationship (SAR) insight from the cladosporide series highlights the critical role of the 4-aldehyde functional group present in cladosporide B (and cladosporide A). The study notes that 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol, which lacks this aldehyde moiety, showed no inhibition against *A. fumigatus* [1]. While this is a class-level inference rather than a direct comparison of cladosporide B to a specific aldehyde-deficient analog, it provides a mechanistic rationale for the compound's activity and distinguishes it from structurally related but inactive pentanorlanostanes.

Structure-Activity Relationship Antifungal Drug Design Chemical Biology

Cladosporide B Application Scenarios Driven by Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Pentanorlanostane Antifungals

Researchers investigating the SAR of pentanorlanostane derivatives against *Aspergillus fumigatus* should select cladosporide B as a lead compound. Its superior activity relative to cladosporide A (Directional superiority evidence) provides a benchmark for evaluating modifications. The presence of the 4-aldehyde group, which is essential for activity (Class-level inference), makes cladosporide B an ideal scaffold for probing the pharmacophore requirements of this chemical class [1].

Chemical Biology Probes for Studying *Aspergillus fumigatus*-Specific Pathways

For studies aiming to dissect *A. fumigatus* biology using small-molecule probes, cladosporide B offers a structurally unique, pentanorlanostane-based tool. Its distinct mechanism (inferred from its specific activity) differentiates it from azoles or polyenes. The directional superiority over cladosporide A suggests it is the preferred pentanorlanostane probe for experiments where maximal target engagement is desired [2].

Natural Product Library Procurement for Antifungal Screening

When curating a natural product library focused on fungal secondary metabolites with specific anti-*A. fumigatus* activity, cladosporide B is a critical inclusion. Its pentanorlanostane scaffold (Class-level inference) provides chemical diversity distinct from the macrolide metabolites commonly found in *Cladosporium* extracts, ensuring the library covers a broader chemical space for antifungal discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cladosporide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.